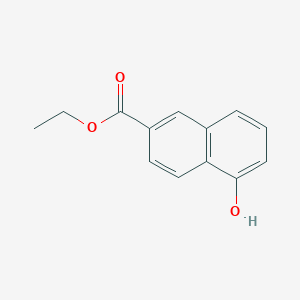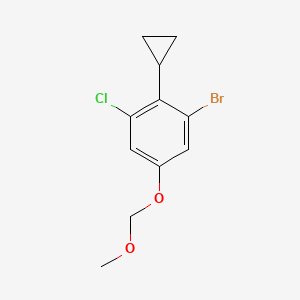![molecular formula C24H27N5O4 B13702115 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoicacid](/img/structure/B13702115.png)
3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32174207: This compound is notable for its unique structure, which includes multiple morpholine rings and a pyrido[2,3-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of MFCD32174207 involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidine core. This is typically achieved through a series of condensation reactions involving appropriate precursors. The morpholine rings are then introduced via nucleophilic substitution reactions. The final step involves the coupling of the pyrido[2,3-d]pyrimidine core with benzoic acid under specific reaction conditions to yield the target compound .
Industrial Production Methods: : Industrial production of MFCD32174207 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions and efficient purification techniques to ensure the compound’s purity and consistency. The process is designed to be cost-effective and scalable, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: : MFCD32174207 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
MFCD32174207 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of MFCD32174207 involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
MFCD32174207 can be compared with other similar compounds, such as:
3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Other pyrido[2,3-d]pyrimidine compounds: These compounds have different substituents and functional groups, affecting their chemical behavior and biological activities .
Eigenschaften
Molekularformel |
C24H27N5O4 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]benzoic acid |
InChI |
InChI=1S/C24H27N5O4/c1-15-13-32-10-8-28(15)22-19-6-7-20(17-4-3-5-18(12-17)23(30)31)25-21(19)26-24(27-22)29-9-11-33-14-16(29)2/h3-7,12,15-16H,8-11,13-14H2,1-2H3,(H,30,31) |
InChI-Schlüssel |
NGXAJVNTIQZDCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)O)N5CCOCC5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate](/img/structure/B13702035.png)
![2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13702040.png)
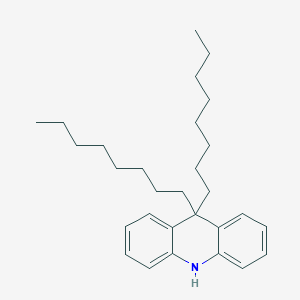

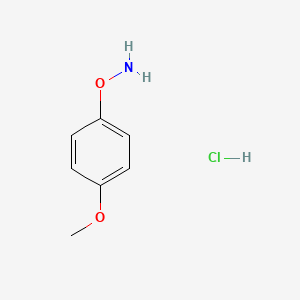
![2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid](/img/structure/B13702057.png)

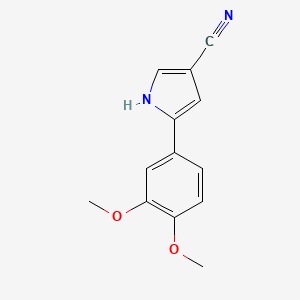
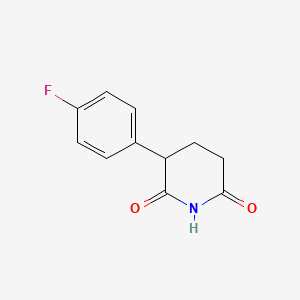
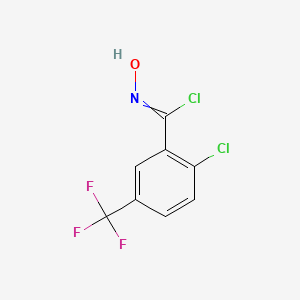
![3-Bromodibenzo[b,d]furan-4-amine](/img/structure/B13702082.png)

